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molecular formula C5H10O2 B1329541 Acrolein dimethyl acetal CAS No. 6044-68-4

Acrolein dimethyl acetal

Cat. No. B1329541
M. Wt: 102.13 g/mol
InChI Key: OBWGMYALGNDUNM-UHFFFAOYSA-N
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Patent
US07534871B2

Procedure details

A solution of diol (Molecule 2.1) (1.5 g, 7.8 mmol) in 7.5 ml of dry DMF was treated with acrolein dimethyl acetal (4.62 ml, 39 mmol) and PTSA.H2O (0.371 g, 1.95 mmol). After stirring for 24 h at room temperature the reaction was stopped by addition of 1 ml of Et3N and poured out in 200 ml of H2O. The aqueous phase was extracted with toluene (3×100 ml) and the combined organics were washed once with brine (100 ml) and dried over MgSO4. Column chromatography of the residue over silica gel (cyclohexane/ethyl acetate: 85/15) afforded Molecule 2.2 (FIG. 4) as white crystals (1.306 g, 5.67 mmol, 73%).
[Compound]
Name
diol
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6]C)[CH:4]=[CH2:5].[CH3:8]C1C=CC(S(O)(=O)=O)=CC=1.O.CCN([CH2:25][CH3:26])CC>CN(C=O)C.O>[CH3:8][CH2:1][O:2][CH:3]([O:6][CH2:25][CH3:26])[CH:4]=[CH2:5] |f:1.2|

Inputs

Step One
Name
diol
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
4.62 mL
Type
reactant
Smiles
COC(C=C)OC
Name
Quantity
0.371 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 24 h at room temperature the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with toluene (3×100 ml)
WASH
Type
WASH
Details
the combined organics were washed once with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CCOC(C=C)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.67 mmol
AMOUNT: MASS 1.306 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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